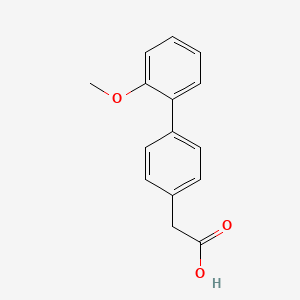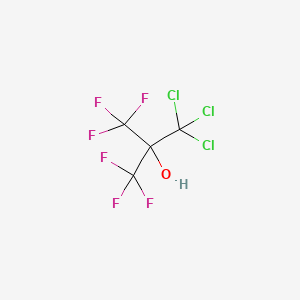
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol
Descripción general
Descripción
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (also known as 1,1-bis(trifluoromethyl)-2,2-dichloroethylene, TFTCE) is an organic compound with a variety of applications in research and industry. It is a colorless liquid with a low melting point and a low vapor pressure. It is a widely used reagent in organic synthesis, as well as a solvent for many organic compounds. It is also used as a catalyst in some reactions.
Aplicaciones Científicas De Investigación
Organic Synthesis
In organic synthesis, this compound is valuable due to its trifluoromethyl and trichloro groups which can act as precursors for further chemical modifications . These groups are often used to introduce fluorine atoms into other molecules, which can significantly alter their chemical and physical properties, such as volatility, hydrophobicity, and bioactivity.
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorinated structure makes it a candidate for the development of pharmaceuticals . Fluorine atoms can enhance the binding affinity of drugs to their targets and increase metabolic stability, making the compound a useful building block for drug design.
Agrochemicals
The compound’s potential in agrochemicals lies in its ability to form stable bonds with carbon, which can be leveraged to create pesticides and herbicides with improved efficacy and reduced environmental impact .
Polymer Chemistry
In polymer chemistry, the compound can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for specialty coatings and other industrial applications .
Advanced Materials
The unique chemical structure of this compound allows for the development of advanced materials with specific properties, such as increased durability or thermal stability. It can be used in the creation of high-performance materials for aerospace and electronics .
Cycloaddition Reactions
This compound is involved in cycloaddition reactions, which are crucial for constructing cyclic structures in organic chemistry. It can participate in [3+2]- and [4+2]-cycloadditions, contributing to the synthesis of fluorinated heterocycles .
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles are an important class of compounds with applications ranging from pharmaceuticals to agrochemicals. The compound can be used to introduce fluorine atoms into heterocycles, enhancing their properties for various applications .
Material Science
In material science, the compound’s ability to withstand extreme conditions makes it suitable for use in the synthesis of materials that require high thermal and chemical stability. This includes materials used in high-stress environments like space exploration or deep-sea applications .
Propiedades
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTWDASUQVRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378303 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol | |
CAS RN |
7594-49-2 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




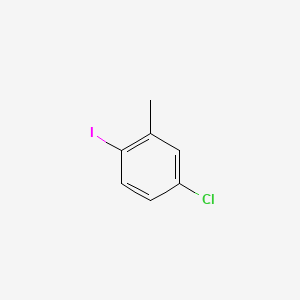

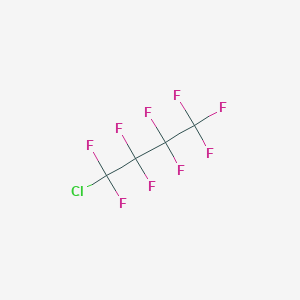
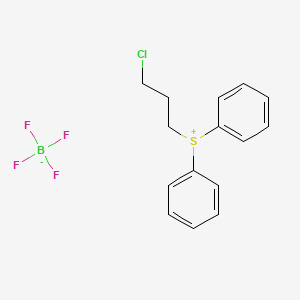


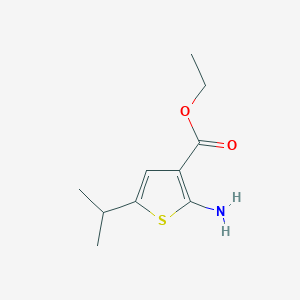

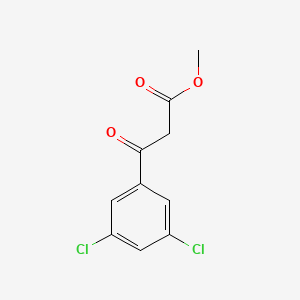
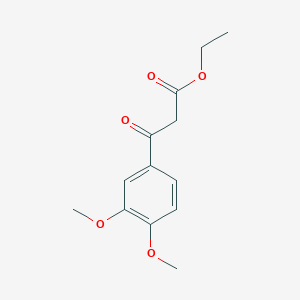
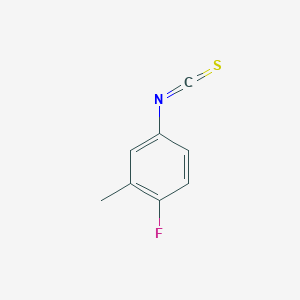
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
